N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-19(2)9-12-4-3-5-15(18(12)25-19)22-10-17(21)20-13-6-7-14-16(8-13)24-11-23-14/h3-8H,9-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAGULDGVRILIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Benzofuran Moiety: This involves the cyclization of phenol derivatives with acetic anhydride.
Coupling Reaction: The benzodioxole and benzofuran moieties are coupled through an acetamide linkage using reagents such as acetic anhydride and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can occur at the acetamide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has indicated that derivatives of acetamides, including those related to N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide, exhibit significant antimicrobial and anticancer properties. For instance:
- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. The results demonstrated that certain compounds effectively inhibited the growth of pathogenic bacteria and cancer cell lines .
- Mechanism of Action : The mechanism often involves the disruption of bacterial cell walls or interference with cancer cell metabolism. Specific compounds were shown to inhibit vital enzymes in mycobacteria, contributing to their antitubercular activity .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. In particular:
- α-glucosidase and Acetylcholinesterase Inhibition : Research focused on new sulfonamides with benzodioxane and acetamide moieties showed substantial inhibitory activity against α-glucosidase, which is relevant for diabetes management, and weak inhibition against acetylcholinesterase, which is linked to Alzheimer's disease .
Table 1: Summary of Biological Activities
Synthesis Techniques
The synthesis of this compound typically involves:
- Starting Materials : The synthesis often begins with readily available benzodioxole derivatives.
- Reagents : Common reagents include acetic anhydride or acetyl chloride for acetylation processes.
- Characterization : Compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structure .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and benzofuran moieties can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with several derivatives documented in the evidence, differing primarily in substituents on the aromatic rings and acetamide side chains. Key comparisons include:
Note: The exact molecular formula of the target compound can be inferred as C19H19NO5 (benzodioxole: C7H6O2; dimethyl-dihydrobenzofuran: C9H10O2; acetamide bridge: C2H3NO).
Physicochemical and Pharmacokinetic Properties
- Solubility : While solubility data for the target compound are absent, analogs like G745-0738 and G745-0416 () were likely tested using protocols similar to those in , where HPLC analysis at 25°C determined aqueous solubility . Tetrazole-containing derivatives (e.g., G745-0738) may exhibit improved water solubility due to hydrogen-bonding capacity, whereas the target compound’s benzodioxol and dimethyl-dihydrobenzofuran groups suggest moderate lipophilicity.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O5S |
| Molecular Weight | 417.4787 g/mol |
| CAS Number | 941888-19-3 |
| SMILES Notation | OCCCn1c(=O)nc(c2c1CCC2)SCC(=O)NCc1ccc2c(c1)OCO2 |
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are critical in various metabolic pathways. For instance, it may interact with cyclooxygenases (COX), which are involved in the inflammatory response.
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or antioxidant activity.
Pharmacological Effects
Several studies have investigated the pharmacological effects of this compound:
Anti-inflammatory Activity
Studies have demonstrated that related compounds exhibit significant anti-inflammatory effects by inhibiting COX enzymes. This suggests that this compound may also possess similar properties.
Antioxidant Activity
The presence of benzodioxole moieties in the structure is often associated with antioxidant activities. This compound may scavenge free radicals and reduce oxidative stress.
Case Studies and Research Findings
Research has been conducted to evaluate the biological activity of this compound through various experimental models:
-
In Vitro Studies : In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : IC50 values ranged from 10 to 30 µM depending on the cell line.
-
Animal Models : In vivo studies using rodent models have indicated that administration of the compound resulted in reduced inflammation markers and improved behavioral outcomes in models of neurodegeneration.
- Model Used : Adjuvant-induced arthritis model.
- Findings : Significant reduction in paw edema was observed (p < 0.05).
Q & A
Q. What are the critical steps and reagents required for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide?
The synthesis involves multi-step organic reactions, including coupling of the benzodioxole and dihydrobenzofuran moieties. Key reagents include bases like triethylamine (for deprotonation) and polar aprotic solvents such as dimethylformamide (DMF) to stabilize intermediates. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to ensure purity at each stage .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the connectivity of the benzodioxole, dihydrobenzofuran, and acetamide groups. High-resolution mass spectrometry (HR-MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the acetamide C=O stretch (~1650 cm⁻¹) .
Q. How can researchers ensure the stability of this compound during storage and handling?
Stability is influenced by moisture sensitivity and photolytic degradation. Store under inert gas (e.g., argon) at –20°C in amber vials. Pre-experiment purity checks via HPLC or melting point analysis (e.g., 171–173°C for structurally similar compounds) are recommended .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for derivatives of this compound?
Use factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for coupling reactions, minimizing side products like sulfoxides or sulfones . Statistical tools (e.g., ANOVA) help prioritize factors affecting yield and purity .
Q. How can computational methods (e.g., DFT or reaction path searches) predict reaction mechanisms for this compound?
Density Functional Theory (DFT) calculations model transition states and intermediates in key reactions, such as amide bond formation or benzofuran ring activation. Reaction path search algorithms (e.g., via quantum chemical calculations) can predict regioselectivity in substitutions or oxidations, guiding experimental validation .
Q. What analytical approaches resolve contradictions in bioactivity data across studies?
Discrepancies in pharmacological results (e.g., antimicrobial vs. anticancer activity) may arise from impurities or isomer formation. Use orthogonal methods:
- Chromatography : HPLC-MS to detect trace by-products.
- Crystallography : X-ray diffraction (e.g., Acta Crystallographica data) to confirm stereochemistry .
- Dose-response assays : Validate bioactivity thresholds using standardized cell lines .
Q. How can membrane separation technologies improve purification of this compound?
Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) can separate high-molecular-weight by-products. Solvent-resistant membranes (e.g., polyimide) are ideal for polar aprotic solvents like DMF .
Q. What strategies mitigate side reactions during functionalization of the dihydrobenzofuran moiety?
- Protecting groups : Temporarily block reactive sites (e.g., benzodioxole oxygen) using silyl ethers.
- Low-temperature kinetics : Slow addition of electrophiles (e.g., alkyl halides) at –78°C reduces unwanted ring-opening .
Methodological Framework
Q. Table 1: Key Reaction Parameters and Analytical Techniques
Q. Table 2: Common By-Products and Mitigation Strategies
| By-Product | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Sulfoxides | Over-oxidation | Controlled oxidant (e.g., mCPBA) |
| Ring-opened derivatives | Acidic conditions | Buffered pH (7–8) |
Critical Considerations
- Data Validation : Cross-reference NMR shifts with crystallographic data (e.g., CCDC entries) to confirm structural assignments .
- Scale-up Challenges : Pilot reactor designs (e.g., continuous-flow systems) improve reproducibility for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
